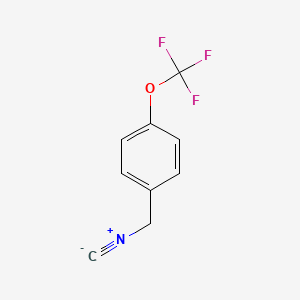

4-(Trifluoromethoxy)benzylisocyanide

Description

Significance of Fluorine and Fluorinated Moieties in Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. organic-chemistry.org Its high electronegativity, second only to neon, and the comparable size of a fluorine atom to a hydrogen atom allow it to act as a bioisostere for hydrogen or a hydroxyl group, influencing steric interactions at receptor sites. organic-chemistry.org A key reason for introducing fluorine is to enhance metabolic stability by blocking sites of oxidative metabolism. organic-chemistry.org

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are two of the most important fluorinated moieties in medicinal and agricultural chemistry. beilstein-journals.org Both groups are strongly electron-withdrawing and highly lipophilic, which can enhance membrane permeability and influence drug-receptor interactions. organic-chemistry.orgbeilstein-journals.org

The trifluoromethyl group (-CF3) is known for its high metabolic stability due to the strength of the C-F bond. beilstein-journals.org It is often used to replace a methyl or chloro group to adjust electronic and steric properties or to protect a reactive methyl group from metabolic oxidation. psu.edu Its strong electron-withdrawing nature deactivates aromatic rings and increases the acidity of nearby functional groups. beilstein-journals.orgpsu.edu

The trifluoromethoxy group (-OCF3) is even more lipophilic than the -CF3 group and is also highly stable metabolically. organic-chemistry.orgbeilstein-journals.org It is considered a "super-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. organic-chemistry.org The -OCF3 group is a powerful electron-withdrawing substituent with a long-range effect, capable of influencing the basicity of functional groups located at a distance on an aromatic ring. nih.gov This group is more resistant to enzymatic breakdown compared to a simple methoxy (B1213986) group. beilstein-journals.org

Table 1: Comparison of Physicochemical Properties of -CF3 and -OCF3 Groups

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity Parameter (π) | +0.88 beilstein-journals.org | > +0.88 organic-chemistry.orgbeilstein-journals.org |

| Electronic Effect | Strongly electron-withdrawing beilstein-journals.org | Strongly electron-withdrawing organic-chemistry.orgnih.gov |

| Metabolic Stability | High beilstein-journals.org | Very High beilstein-journals.org |

| Bioisosteric Replacement | Chlorine, Methyl group psu.edu | Methoxy group beilstein-journals.org |

Significant research has been dedicated to developing methods for introducing -CF3 and -OCF3 groups into organic molecules.

For the -CF3 group , transition-metal-catalyzed cross-coupling reactions are effective for forming C(sp²)-CF3 bonds. beilstein-journals.org Other methods include the use of trifluoromethyl copper reagents for aromatic compounds and Ruppert's reagent for carbonyl compounds. psu.edu

The synthesis of -OCF3 containing compounds has historically been challenging. nih.gov Modern methods often involve electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents or visible-light photoredox catalysis. beilstein-journals.orgnih.gov For aromatic systems, a common precursor is the corresponding phenol (B47542), which can be converted to the trifluoromethyl ether. google.com

Overview of Isocyanide Chemistry

Isocyanides, or isonitriles, are a class of organic compounds characterized by the -N≡C functional group. rug.nl They are isomers of nitriles (-C≡N) and possess a unique electronic structure that makes them highly versatile reagents. rug.nl

The isocyanide functional group is distinguished by its formally divalent carbon atom, which allows it to react with both electrophiles and nucleophiles at the same carbon atom. rug.nl This carbene-like character is central to its reactivity. rug.nl Isocyanides are stable to strong bases but are sensitive to acid, hydrolyzing to formamides. orgsyn.org They are renowned for their participation in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

Key reactions involving isocyanides include:

The Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orggoogle.com

The Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.orgorganic-chemistry.org

These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to generate large libraries of structurally diverse compounds. nih.gov

The history of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide. wikipedia.org For nearly a century, their unpleasant odor and limited availability hampered research. wikipedia.org A significant breakthrough occurred in 1958 when a general method for synthesizing isocyanides by dehydrating formamides was developed, making them more accessible. wikipedia.org This was quickly followed by Ivar Ugi's discovery of the four-component reaction in 1959, which revolutionized the field. wikipedia.org The first naturally occurring isocyanide, the antibiotic xanthocillin, was discovered in 1950. rug.nlwikipedia.org Since the mid-1990s, the use of isocyanide-based MCRs has grown exponentially, becoming a vital tool in industrial and academic research for discovering new bioactive molecules. wikipedia.org

Positioning of 4-(Trifluoromethoxy)benzylisocyanide within Contemporary Organic Synthesis

4-(Trifluoromethoxy)benzylisocyanide, also known as 1-(isocyanomethyl)-4-(trifluoromethoxy)benzene, emerges as a valuable building block in modern organic synthesis, particularly in the realm of multicomponent reactions. This compound combines the beneficial physicochemical properties of the trifluoromethoxy group with the unique synthetic utility of the isocyanide function.

The presence of the 4-(trifluoromethoxy)phenyl moiety imparts enhanced lipophilicity and metabolic stability to the resulting products, attributes that are highly desirable in the design of new agrochemicals and pharmaceuticals. organic-chemistry.orgbeilstein-journals.org The isocyanide group, in turn, allows for its direct application in powerful complexity-generating reactions like the Passerini and Ugi reactions.

The synthesis of 4-(Trifluoromethoxy)benzylisocyanide has been reported, demonstrating its accessibility for research purposes. In one procedure, it was obtained in high yield from the corresponding benzylamine (B48309) precursor. rug.nl Its utility has been demonstrated in high-throughput synthesis protocols, which are essential for generating diverse molecular libraries for screening. rug.nl

Table 2: Synthesis and Spectroscopic Data for 4-(Trifluoromethoxy)benzylisocyanide

| Property | Value |

| Systematic Name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene |

| Reported Yield | 85% (0.2 mmol scale), 97% (1.0 mmol scale) rug.nl |

| Physical Form | Liquid rug.nl |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.38 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.3 Hz, 2H), 4.70 (s, 2H) rug.nl |

The application of this isocyanide in MCRs allows for the straightforward incorporation of the 4-(trifluoromethoxy)benzyl scaffold into a wide array of complex structures. For example, in an Ugi reaction with an aldehyde, an amine, and a carboxylic acid, 4-(trifluoromethoxy)benzylisocyanide would yield a dipeptide-like structure bearing the fluorinated benzyl (B1604629) group on the terminal amide nitrogen. This positions the compound as a key reagent for diversity-oriented synthesis, enabling the rapid exploration of chemical space around a privileged fluorinated motif.

Rationale for Research on Aromatic Trifluoromethoxy-Substituted Benzylisocyanides

The investigation into aromatic isocyanides bearing a trifluoromethoxy group, such as 4-(trifluoromethoxy)benzylisocyanide, is driven by several key factors. The -OCF₃ group is a powerful electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the isocyanide moiety. This electronic modification is expected to enhance the electrophilic character of the isocyanide carbon, potentially accelerating its reaction with nucleophiles in multicomponent reactions.

Furthermore, the trifluoromethoxy group is highly lipophilic and metabolically stable, properties that are highly desirable in the design of new agrochemicals and pharmaceuticals. Therefore, developing synthetic methods that utilize 4-(trifluoromethoxy)benzylisocyanide as a building block provides a direct route to novel, highly functionalized molecules with potential biological activity. Aromatic isocyanides can sometimes be unstable, making their in-situ preparation advantageous for synthetic applications. rsc.org

Scope and Objectives of Academic Investigations into the Compound

Academic research into 4-(trifluoromethoxy)benzylisocyanide is centered on its synthesis, characterization, and subsequent application as a reactive intermediate in the construction of complex organic molecules.

Synthesis and Characterization: A primary objective is the development of efficient and reliable methods for the synthesis of 4-(trifluoromethoxy)benzylisocyanide. Common strategies for preparing benzyl isocyanides include the dehydration of the corresponding N-benzylformamide or, more directly, the reaction of a benzyl halide with a cyanide salt. thieme-connect.deorganic-chemistry.org A plausible and convenient route involves the treatment of the commercially available 4-(trifluoromethoxy)benzyl bromide with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a silver salt. thieme-connect.deorganic-chemistry.org

While specific, experimentally verified spectroscopic data for 4-(trifluoromethoxy)benzylisocyanide is not widely available in the surveyed literature, its expected physicochemical properties and key spectroscopic features can be predicted based on known data for analogous compounds and general spectroscopic principles. youtube.comunl.educhemicalbook.com

Interactive Data Table: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic Peak | Notes |

| Molecular Formula | C₉H₆F₃NO | |

| Molecular Weight | 201.15 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Based on similar benzyl isocyanides and the precursor. fishersci.comchemicalbook.com |

| Boiling Point | > 200 °C (estimated) | Expected to be higher than benzyl isocyanide due to increased mass. |

| IR Spectroscopy (ν) | ~2150 cm⁻¹ (strong, sharp) | Characteristic N≡C stretch for isocyanides. |

| ~1260-1210 cm⁻¹ (strong) | Asymmetric C-O-C stretch of the Ar-OCF₃ group. | |

| ~1190-1160 cm⁻¹ (strong) | Symmetric C-O-C stretch of the Ar-OCF₃ group. | |

| ¹H NMR (CDCl₃, δ) | ~7.4-7.2 ppm (m, 4H) | Aromatic protons (AA'BB' system). |

| ~4.6 ppm (s, 2H) | Benzylic -CH₂- protons. | |

| ¹³C NMR (CDCl₃, δ) | ~158-165 ppm (t) | Isocyanide carbon (¹J(C,N) ≈ 5-6 Hz). |

| ~148 ppm (q) | Aromatic C-OCF₃ (²J(C,F) ≈ 2 Hz). | |

| ~121 ppm (q) | -OCF₃ carbon (¹J(C,F) ≈ 257 Hz). | |

| ~130-120 ppm | Aromatic carbons. | |

| ~55 ppm | Benzylic -CH₂- carbon. | |

| ¹⁹F NMR (CDCl₃, δ) | ~ -58 ppm (s) | Single peak for the -OCF₃ group. |

Reactivity and Synthetic Applications: The core objective is to explore the utility of 4-(trifluoromethoxy)benzylisocyanide as a versatile synthon. Investigations focus on its performance in key chemical transformations:

Multicomponent Reactions: The compound is an ideal candidate for the Passerini and Ugi reactions. wikipedia.orgbeilstein-journals.orgwikipedia.orgnih.gov

In the Passerini three-component reaction , it is expected to react with a carboxylic acid and an aldehyde or ketone to yield α-acyloxy-N-(4-(trifluoromethoxy)benzyl)amides. wikipedia.org The reaction is typically favored in aprotic solvents. rsc.org

In the Ugi four-component reaction , it would combine with an amine, a carboxylic acid, and a carbonyl compound to produce α-acylamino-N-(4-(trifluoromethoxy)benzyl)amides. beilstein-journals.orgwikipedia.org This reaction generally proceeds efficiently in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org The electron-withdrawing nature of the trifluoromethoxy group is anticipated to influence the reaction rates and yields of these transformations.

Cycloaddition Reactions: The isocyanide functionality can participate in cycloaddition reactions, most notably [4+1] cycloadditions with conjugated systems. researchgate.net This provides a powerful method for the synthesis of five-membered heterocyclic rings, which are prevalent structures in pharmacologically active compounds. The reaction of 4-(trifluoromethoxy)benzylisocyanide with various heterodienes (e.g., α,β-unsaturated nitro compounds, acyl imines) is a key area of investigation for creating novel fluorinated heterocycles.

Through these investigations, the scientific community aims to establish 4-(trifluoromethoxy)benzylisocyanide as a valuable tool for diversity-oriented synthesis, enabling the efficient construction of libraries of complex, fluorinated molecules for applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTNVVDDNYFUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247490 | |

| Record name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029634-31-8 | |

| Record name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029634-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethoxy Benzylisocyanide and Its Analogues

Established Synthetic Pathways for Isocyanides

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity R-N≡C. Their unique electronic structure makes them valuable intermediates in organic synthesis, particularly in multicomponent reactions like the Passerini and Ugi reactions. thieme-connect.deorganic-chemistry.org

Dehydration of Formamide (B127407) Derivatives

A prevalent and classical method for the synthesis of isocyanides is the dehydration of N-substituted formamides. thieme-connect.debeilstein-journals.org This reaction is typically achieved using a variety of dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine (B128534), phosgene (B1210022), or diphosgene. beilstein-journals.org The general mechanism involves the activation of the formamide oxygen by the dehydrating agent, followed by elimination of water to form the isocyanide.

A study on the mechanochemical synthesis of isocyanides highlighted the use of tosyl chloride in a basic medium as a suitable agent for this dehydration, offering a potentially more environmentally friendly approach. beilstein-journals.org

Alternative Routes to Isocyanide Synthesis

While the dehydration of formamides is a widely used method, several alternative routes to isocyanides have been developed, each with its own advantages and substrate scope.

From Alkyl Halides: A direct conversion of benzyl (B1604629) halides to benzyl isocyanides has been reported using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a silver salt, such as silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf). thieme-connect.deorganic-chemistry.org The reaction proceeds by the formation of a benzyl cation intermediate, which is then attacked by the cyanide ion. Subsequent cleavage of the carbon-silicon bond affords the desired isocyanide. thieme-connect.de This method is particularly effective for benzyl bromides. organic-chemistry.org

Hofmann Carbylamine Reaction: The Hofmann carbylamine reaction, also known as the Saytzeff's isocyanide test, is a classic method for the synthesis of isocyanides from primary amines. The reaction involves treating a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide. orgsyn.org The key intermediate in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. While historically significant, this method is often limited by its low yields and the use of toxic reagents. A modified procedure using a phase-transfer catalyst, such as benzyltriethylammonium chloride, has been shown to improve yields. orgsyn.org

Oxazole (B20620) Ring-Opening: Though not as common for benzyl isocyanides, the ring-opening of certain heterocyclic compounds, such as oxazoles, can also serve as a route to isocyanides. This method is more specialized and depends on the availability of the appropriate heterocyclic precursor.

From 5-Aminotetrazoles: The oxidation of 5-substituted aminotetrazoles provides a valuable alternative for the preparation of isocyanides. orgsyn.org This method can be carried out using various oxidizing agents, including sodium hypobromite, lead tetraacetate with triethylamine, or even through anodic oxidation. orgsyn.org

Strategies for Introducing the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and metabolic stability. Several methods have been developed for its introduction onto aromatic rings.

Classical Chlorination/Fluorination Techniques for Trifluoromethoxy Ethers

A common two-step method for the synthesis of aryl trifluoromethyl ethers starts from phenols. beilstein-journals.org The phenol (B47542) is first reacted with a chlorinating agent, such as carbon tetrachloride, in the presence of a base to form a trichloromethoxy intermediate. This intermediate is then treated with a fluorinating agent, like antimony trifluoride, to yield the desired trifluoromethoxy compound. An in situ chlorination/fluorination sequence has also been developed. beilstein-journals.org

Oxidative Desulfofluorination Approaches

Oxidative desulfofluorination of xanthate esters derived from phenols offers another route to trifluoromethoxyarenes. This method typically involves reacting the xanthate with an oxidizing agent and a fluoride (B91410) source.

Electrophilic Trifluoromethylation of Oxygen Centers

More recently, reagents for the direct electrophilic trifluoromethylation of oxygen centers have been developed. These include hypervalent iodine compounds and other specialized electrophilic trifluoromethylating agents. While powerful, the synthesis of these reagents can be complex.

A notable method involves the use of O-(trifluoromethyl)dibenzofuranium salts as CF₃-transfer agents for the direct O-trifluoromethylation of phenols. beilstein-journals.org However, this method requires in situ preparation of the reagent at very low temperatures. beilstein-journals.org

Proposed Synthetic Approach for 4-(Trifluoromethoxy)benzylisocyanide

Based on the methodologies discussed, a plausible synthetic route to 4-(trifluoromethoxy)benzyl isocyanide would likely start from the commercially available 4-(trifluoromethoxy)benzaldehyde.

Reduction to Alcohol: The aldehyde can be reduced to 4-(trifluoromethoxy)benzyl alcohol using a standard reducing agent like sodium borohydride. guidechem.com

Conversion to Halide: The resulting alcohol can then be converted to 4-(trifluoromethoxy)benzyl bromide, for instance, by treatment with phosphorus tribromide. guidechem.com

Isocyanide Formation: Finally, the 4-(trifluoromethoxy)benzyl bromide can be converted to the target isocyanide. A promising method for this final step would be the reaction with trimethylsilyl cyanide and a silver salt, which has been shown to be effective for the synthesis of benzyl isocyanides from their corresponding bromides. thieme-connect.deorganic-chemistry.org

This multi-step synthesis leverages well-established reactions and commercially available starting materials to provide a reliable pathway to 4-(trifluoromethoxy)benzyl isocyanide.

Data Tables

Table 1: Comparison of Isocyanide Synthetic Methods

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Dehydration of Formamides | N-substituted formamide | POCl₃, pyridine; Tosyl chloride, base | General applicability, well-established | Use of harsh reagents |

| From Alkyl Halides | Alkyl halide | TMSCN, Ag salt | High yields for benzyl halides, mild conditions | Requires silver salts |

| Hofmann Carbylamine | Primary amine | Chloroform, strong base | Classic method | Often low yields, toxic reagents |

| From 5-Aminotetrazoles | 5-substituted aminotetrazole | Oxidizing agent (e.g., NaOBr) | Alternative to dehydration | Requires synthesis of tetrazole precursor |

Table 2: Methods for Introducing the Trifluoromethoxy Group

| Method | Starting Material | Reagents | Key Features |

| Chlorination/Fluorination | Phenol | CCl₄, base; SbF₃ | Two-step process, classical method |

| Oxidative Desulfofluorination | Xanthate ester | Oxidizing agent, fluoride source | Alternative to chlorination/fluorination |

| Electrophilic Trifluoromethylation | Phenol | O-(trifluoromethyl)dibenzofuranium salt | Direct O-trifluoromethylation |

General Approaches for Trifluoromethoxy Group Incorporation onto Aromatic Systems

The introduction of a trifluoromethoxy group onto an aromatic ring is a challenging transformation due to the instability of the trifluoromethoxide anion. researchgate.net Consequently, various methods have been developed, often starting from precursors like phenols, anilines, or anisoles.

One of the earliest methods involves a chlorination/fluorination sequence starting from substituted anisoles. beilstein-journals.org This process, however, can be limited by the harsh conditions required. A more common laboratory-scale approach is the transformation of phenols. Phenols can be converted to aryl trifluoromethyl ethers through intermediates like chlorothionoformates or fluoroformates, which are then treated with fluorinating agents such as sulfur tetrafluoride (SF4). beilstein-journals.org However, this method involves highly toxic reagents.

More contemporary methods offer milder conditions and broader substrate scopes. Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents allows for the direct conversion of phenols or other nucleophilic aromatic substrates. nih.gov Another modern approach is the deaminative trifluoromethoxylation of aromatic amines. A recently developed mechanochemical protocol uses a pyrylium tetrafluoroborate reagent to selectively replace an aromatic amino group with an OCF3 functionality, offering high efficiency and applicability to complex molecules. acs.org

The table below summarizes key methodologies for aromatic trifluoromethoxylation.

| Starting Material | Reagent(s) | Key Features |

| Phenols | 1. COCl2, 2. SF4 | Two-step process involving toxic reagents. beilstein-journals.org |

| Phenols | Hypervalent Iodine(III) Reagents | Enables direct electrophilic trifluoromethoxylation. nih.gov |

| Anilines (Aromatic Amines) | Pyrylium tetrafluoroborate, ⊖OCF3 source | Mechanochemical, selective, and efficient deaminative substitution. acs.org |

| Anisoles | Cl2, HF or SbF3/SbCl5 | Involves a chlorination/fluorination sequence; may require harsh conditions. beilstein-journals.org |

Specific Synthetic Considerations for 4-(Trifluoromethoxy)benzylisocyanide

The synthesis of 4-(Trifluoromethoxy)benzylisocyanide requires careful planning regarding the introduction of both the trifluoromethoxy group and the isocyanide functionality. The stability of the –OCF3 group to various reaction conditions is a key consideration.

A logical precursor for 4-(Trifluoromethoxy)benzylisocyanide is 4-(Trifluoromethoxy)benzyl bromide. This intermediate can be synthesized via a two-step process from 4-(Trifluoromethoxy)benzaldehyde. guidechem.com First, the aldehyde is reduced to 4-(Trifluoromethoxy)benzyl alcohol using a reducing agent like sodium borohydride. guidechem.com Subsequently, the benzylic alcohol is converted to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr3). guidechem.com

The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but is generally stable under the reductive and brominating conditions used for the precursor synthesis. nbinno.com Its electronic influence is a critical factor in subsequent steps.

Another common route to isocyanides involves the dehydration of a formamide precursor. This would necessitate the synthesis of N-[4-(Trifluoromethoxy)benzyl]formamide. This intermediate could be prepared from 4-(Trifluoromethoxy)benzylamine (B1296781), which in turn can be synthesized from the corresponding benzyl bromide or by reductive amination of 4-(Trifluoromethoxy)benzaldehyde. The dehydration of the formamide to the isocyanide is typically achieved using reagents like tosyl chloride (TsCl) in the presence of a base like triethylamine or pyridine. nih.govbeilstein-journals.org

The assembly of 4-(Trifluoromethoxy)benzylisocyanide can be approached through either a stepwise or a convergent strategy.

Stepwise Strategy: This is the more conventional and likely approach. It involves building the molecule in a linear sequence, starting with a commercially available, appropriately substituted benzene (B151609) ring.

Route A (via Benzyl Halide):

Start with 4-(Trifluoromethoxy)benzaldehyde.

Reduce the aldehyde to 4-(Trifluoromethoxy)benzyl alcohol. guidechem.com

Convert the alcohol to 4-(Trifluoromethoxy)benzyl bromide. guidechem.com

React the benzyl bromide with a cyanide source, such as silver cyanide or trimethylsilyl cyanide (TMSCN) in the presence of a silver salt, to form the isocyanide. thieme-connect.de This direct conversion from a benzyl halide is a known method for preparing benzyl isocyanides. thieme-connect.de

Route B (via Formamide Dehydration):

Synthesize 4-(Trifluoromethoxy)benzylamine as described in the previous section.

Formylate the amine to produce N-[4-(Trifluoromethoxy)benzyl]formamide.

Dehydrate the formamide using a dehydrating agent (e.g., TsCl, PPh3/CCl4) to yield the target isocyanide. nih.govbeilstein-journals.orgresearchgate.net Mechanochemical methods for this transformation have also been developed, offering a potentially more environmentally friendly approach. beilstein-journals.orgresearchgate.net

The table below outlines the key reaction steps in plausible stepwise syntheses.

| Route | Starting Material | Intermediate(s) | Final Step Reagent(s) |

| A | 4-(Trifluoromethoxy)benzaldehyde | 4-(Trifluoromethoxy)benzyl alcohol, 4-(Trifluoromethoxy)benzyl bromide | AgCN or TMSCN/Ag salt thieme-connect.de |

| B | 4-(Trifluoromethoxy)benzaldehyde | 4-(Trifluoromethoxy)benzylamine, N-[4-(Trifluoromethoxy)benzyl]formamide | TsCl/Base or other dehydrating agent nih.gov |

Convergent Strategy: A convergent synthesis would involve preparing two complex fragments of the molecule separately and then combining them in a final step. For a relatively small molecule like 4-(Trifluoromethoxy)benzylisocyanide, this approach is less common than a stepwise strategy. A hypothetical convergent route could involve a cross-coupling reaction. For example, one could envision coupling a 4-(trifluoromethoxy)phenyl-containing organometallic reagent with a halo-methylisocyanide species, though this is synthetically challenging and not a standard method for this class of compounds. The high reactivity and unpleasant odor of many isocyanide precursors make their use in multi-step convergent syntheses less practical. nih.gov Therefore, the stepwise elaboration of the isocyanide functionality onto the pre-formed 4-(trifluoromethoxy)benzyl scaffold remains the most viable and documented strategic approach.

Reactivity and Reaction Mechanisms in the Context of 4 Trifluoromethoxy Benzylisocyanide

Intrinsic Reactivity of the Isocyanide Functional Group

The isocyanide (or isonitrile) group, represented as -N⁺≡C⁻, possesses a unique electronic structure that endows it with a rich and versatile chemical behavior. numberanalytics.com It is considered a stable carbene analogue, which allows it to react with a wide array of electrophiles, nucleophiles, and radicals. rug.nl

A defining feature of the isocyanide functional group is the dual electronic character of its terminal carbon atom. beilstein-journals.org This carbon can act as both a nucleophile and an electrophile, a trait not commonly observed in other functional groups. beilstein-journals.orgmdpi.com This ambivalence arises from its resonance structures, which depict both a carbanionic character (nucleophilic) and a carbene-like divalent character (electrophilic). researchgate.net

This duality allows the isocyanide to simultaneously react with both an electrophilic center and a nucleophilic center, a key step in many of its characteristic reactions. beilstein-journals.orgthieme-connect.de The terminal carbon's nucleophilicity is demonstrated in its attack on electrophiles like protonated imines, while its electrophilicity is shown by its acceptance of a nucleophile, such as a carboxylate anion, in the same process. wikipedia.orgnih.gov In 4-(Trifluoromethoxy)benzylisocyanide, the strongly electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) on the benzyl (B1604629) ring influences the electron density of the isocyanide carbon, modulating its nucleophilic and electrophilic tendencies. beilstein-journals.org

The quintessential reaction of the isocyanide group is the α-addition, where one carbon atom of the isocyanide accepts both a cationic and an anionic species in a single step. beilstein-journals.org This process leads to the formation of a key α-adduct intermediate, which can then rearrange to form the final stable product. beilstein-journals.org

This reaction is the cornerstone of isocyanide-based multicomponent reactions. beilstein-journals.org For instance, in the Ugi reaction, the isocyanide carbon attacks an electrophilic iminium ion, and the resulting nitrilium ion intermediate is then attacked by a nucleophilic carboxylate anion at the same carbon atom. wikipedia.orgnih.gov This sequence exemplifies the α-addition mechanism, which is crucial for the rapid assembly of complex molecular structures.

Multicomponent Reactions (MCRs) Featuring 4-(Trifluoromethoxy)benzylisocyanide

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgacs.org Isocyanide-based MCRs (IMCRs) are particularly powerful for generating molecular diversity and complexity, making them valuable tools in combinatorial chemistry and drug discovery. frontiersin.orgnih.gov The compound 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene, also known as 4-(Trifluoromethoxy)benzylisocyanide, has been utilized as a building block in such synthetic endeavors. rug.nl

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is arguably the most prominent IMCR. wikipedia.orgbeilstein-journals.org It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react in a one-pot synthesis to produce an α-acylamino amide derivative. google.comnih.gov The reaction is known for its high atom economy, broad substrate scope, and rapid reaction times, often completing within minutes to hours. wikipedia.org The versatility of the Ugi reaction allows for the creation of vast chemical libraries for screening purposes. wikipedia.org 4-(Trifluoromethoxy)benzylisocyanide can serve as the isocyanide component in this reaction, contributing its unique benzyl moiety to the final product structure.

Table 1: Components of a Typical Ugi Four-Component Reaction (U-4CR)

| Component | Role | Example with 4-(Trifluoromethoxy)benzylisocyanide |

| Aldehyde/Ketone | Electrophilic carbonyl source | Isobutyraldehyde |

| Amine | Nucleophilic amine source | (S)-α-phenylethylamine |

| Carboxylic Acid | Acid and nucleophilic source | Benzoic Acid |

| Isocyanide | α-addition component | 4-(Trifluoromethoxy)benzylisocyanide |

Achieving stereoselectivity in MCRs is a significant challenge. thieme-connect.de In the Ugi reaction, diastereoselectivity can be induced by using a chiral component—either the amine, the carboxylic acid, or the aldehyde. scispace.com For example, chiral amines can be pre-condensed with an aldehyde to form a chiral imine, which then directs the stereochemical outcome of the isocyanide addition. nih.gov

While attempts to induce stereoselectivity with chiral carboxylic acids alone often yield poor results, they can be successful in specific systems, particularly when a rigid hydrogen-bonding network can be established. nih.gov The electronic properties of the reactants also play a role. The use of aromatic isocyanides bearing electron-withdrawing groups has been noted in diastereoselective syntheses. nih.gov The 4-(trifluoromethoxy) group is a potent electron-withdrawing substituent, a property that influences the reactivity of the isocyanide. beilstein-journals.org This electronic feature can affect the transition state energies and potentially enhance the diastereoselectivity of the Ugi reaction when combined with a suitable chiral auxiliary. For instance, in a Joullié–Ugi reaction, both electron-donating and electron-withdrawing groups on the carboxylic acid component were well-tolerated, leading to products with very good diastereoselectivities.

The mechanism of the Ugi four-component reaction is a well-studied, though complex, process that proceeds through several reversible steps, culminating in an irreversible final step that drives the reaction to completion. wikipedia.org There are two generally accepted, competitive pathways. frontiersin.org

The most widely accepted mechanism begins with the condensation of the aldehyde and the amine to form an imine (or a Schiff base). numberanalytics.comnih.gov This imine is then protonated by the carboxylic acid to generate a highly electrophilic iminium ion . wikipedia.org

The key step involves the nucleophilic attack of the terminal carbon of the isocyanide, such as 4-(Trifluoromethoxy)benzylisocyanide, on the iminium ion. nih.gov This α-addition results in the formation of a nitrilium ion intermediate. wikipedia.orgnih.gov This highly reactive intermediate is then trapped by the carboxylate anion to form an O-acyl-isoamide adduct. beilstein-journals.orgwikipedia.org

The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement . wikipedia.org In this step, the acyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable α-acylamino amide final product. numberanalytics.comwikipedia.org All preceding steps are generally considered to be in equilibrium, with the Mumm rearrangement being the thermodynamic sink that pulls the reaction forward. wikipedia.org

Passerini Three-Component Reaction (P-3CR) Applications

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound, and a carboxylic acid to furnish α-acyloxy amides. researchgate.net This reaction is prized for its high atom economy and the functional group tolerance of the isocyanide component. researchgate.net

Mechanistic Models for Passerini Reactions

The mechanism of the Passerini reaction is generally understood to proceed through one of two primary pathways, the preference for which is often dictated by the reaction solvent. researchgate.net

In aprotic solvents of low polarity, a concerted mechanism is generally favored. researchgate.netnih.gov This pathway is believed to involve the formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid. This complex then undergoes a trimolecular reaction with the isocyanide, such as 4-(trifluoromethoxy)benzylisocyanide, through a cyclic transition state. nih.govorganic-chemistry.org This concerted process involves the simultaneous α-addition of the electrophilic carbonyl carbon and the nucleophilic carboxylate to the isocyanide carbon. nih.gov The resulting intermediate subsequently undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. researchgate.net

Conversely, in polar, protic solvents , an ionic mechanism is thought to be operative. researchgate.net This pathway commences with the protonation of the carbonyl compound by the carboxylic acid, generating a highly electrophilic oxonium ion. The isocyanide then acts as a nucleophile, attacking the activated carbonyl carbon to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion on the nitrilium ion, followed by an acyl transfer, affords the final product. researchgate.net

The electronic nature of the substituents on the isocyanide can influence the reaction rate and efficiency. The electron-withdrawing trifluoromethoxy group in 4-(trifluoromethoxy)benzylisocyanide is expected to modulate the nucleophilicity of the isocyanide carbon, a factor that plays a crucial role in both mechanistic pathways.

Asymmetric Passerini-Type Reactions

The development of asymmetric variants of the Passerini reaction has been a significant focus of research, aiming to control the stereochemistry of the newly formed stereocenter. A primary strategy involves the use of chiral Lewis acids to catalyze the reaction enantioselectively. nih.gov

Chiral Lewis acids, such as copper(II) complexes with bis(oxazoline) (Box) or pyridine-containing (Pybox) ligands, have been shown to be effective in promoting asymmetric Passerini reactions. nih.govwikipedia.org These catalysts function by coordinating to the carbonyl substrate, thereby activating it towards nucleophilic attack by the isocyanide and creating a chiral environment that directs the approach of the incoming nucleophile. nih.gov For instance, tridentate indan (B1671822) (pybox) Cu(II) Lewis acid complexes have been successfully employed in catalytic asymmetric Passerini reactions with substrates capable of bidentate coordination, achieving high yields and enantioselectivities. wikipedia.org

Another approach utilizes chiral Brønsted acids. For example, a chiral heterogeneous catalyst derived from (-)-4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide has been shown to be effective in a three-component asymmetric Passerini protocol. illinois.edu

Furthermore, Lewis base catalysis has also been explored. The combination of silicon tetrachloride and a chiral bisphosphoramide has been demonstrated to catalyze the enantioselective addition of isocyanides to a wide range of aldehydes in a Passerini-type reaction. semanticscholar.org The success of these catalytic systems often depends on careful optimization of reaction conditions, including the solvent, temperature, and rate of addition of the isocyanide. semanticscholar.org While specific data for 4-(trifluoromethoxy)benzylisocyanide in these systems is not extensively documented, its structural similarity to other aromatic isocyanides suggests its potential applicability in such enantioselective transformations.

Table 1: Examples of Catalysts Used in Asymmetric Passerini Reactions

| Catalyst System | Ligand/Promoter | Substrate Scope | Reference |

|---|---|---|---|

| Copper(II) Triflate | Tridentate Indan (pybox) | Bidentate coordinating carbonyls | wikipedia.org |

| Silicon Tetrachloride | Chiral Bisphosphoramide | Aromatic, olefinic, aliphatic aldehydes | semanticscholar.org |

Other Isocyanide-Based Multicomponent Reactions (IMCRs)

Beyond the Passerini reaction, 4-(trifluoromethoxy)benzylisocyanide is a potential substrate for a variety of other isocyanide-based multicomponent reactions, expanding the range of accessible molecular scaffolds.

Reactions Involving Carbon-Hydrogen Acids

A significant class of IMCRs involves the reaction of isocyanides with activated C-H acids, such as malononitrile (B47326) and its derivatives. scispace.com These reactions often proceed through an initial Knoevenagel condensation between an aldehyde and the active methylene (B1212753) compound to generate a reactive electron-deficient alkene. rsc.org The isocyanide can then participate in a subsequent step, leading to the formation of highly functionalized carbocyclic and heterocyclic systems. For example, multicomponent reactions of aldehydes, malononitrile, and a third component in the presence of a catalyst can lead to a diverse array of products. rsc.org The unique reactivity of malononitrile, where both the methylene group and the cyano groups can participate in reactions, makes it a versatile partner in these transformations. scispace.com

Cycloaddition Reactions (e.g., [4+1] Cycloadditions)

Isocyanides are well-known to participate in cycloaddition reactions, acting as a one-carbon component. In particular, [4+1] cycloadditions of isocyanides with various four-atom systems, such as conjugated dienes and heterodienes (e.g., oxadienes, azadienes), provide a powerful route to five-membered heterocyclic rings. nih.govmdpi.com These reactions have been utilized to synthesize a wide range of functionalized heterocycles including pyrroles, imidazoles, furans, and oxazoles. mdpi.com The reaction of an isocyanide with an in situ generated o-aza-quinone methide, for instance, can proceed via a formal [4+2] cycloaddition to yield 1,4-heterocycle-fused quinolines. researchgate.net

Transition Metal-Catalyzed Transformations

The reactivity of 4-(trifluoromethoxy)benzylisocyanide can be further expanded through the use of transition metal catalysis. Palladium and copper are among the most common metals employed to mediate novel transformations of isocyanides.

Palladium-catalyzed reactions, in particular, have been extensively studied. A key reaction is the aminocarbonylation of aryl halides, where an isocyanide can serve as a source of carbon monoxide in situ or be incorporated directly into the product. researchgate.netnih.gov The general mechanism of palladium-catalyzed carbonylation of aryl halides involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion and subsequent nucleophilic attack by an amine to afford the corresponding amide. nih.govnih.gov While carbon monoxide gas is the traditional carbonyl source, the use of isocyanides in related transformations is an active area of research.

Copper-catalyzed reactions also offer a range of synthetic possibilities. Copper catalysts have been employed in the synthesis of various nitrogen-containing heterocycles. nih.govjsynthchem.com For example, copper-catalyzed multicomponent reactions of β-trifluoromethyl β-diazo esters, nitriles, and carboxylic acids have been developed. scispace.com Additionally, copper has been shown to catalyze the three-component reaction of β-carbolines, secondary amines, and alkynes to produce aminoindolizino[8,7-b]indoles. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-(Trifluoromethoxy)benzylisocyanide |

| α-Acyloxy amides |

| Malononitrile |

| Pyrroles |

| Imidazoles |

| Furans |

| Oxazoles |

| 1,4-Heterocycle-fused quinolines |

| (-)-4,5-Dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide |

Coordination Chemistry of Isocyanide Ligands with Transition Metals

The interaction of isocyanides with transition metals is a cornerstone of their chemical utility. The electronic properties of the isocyanide ligand, which are significantly influenced by its substituents, dictate the nature and stability of the resulting metal complexes.

Ligand Properties (e.g., π-Acceptor Ability, Back-bonding Interactions)

Isocyanides (R-N≡C) are structurally analogous to carbon monoxide (CO) and are classified as L-type ligands, acting as neutral two-electron donors. wikipedia.org Generally, isocyanides are considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.orguleth.ca This is because the highest occupied molecular orbital (HOMO) of an isocyanide, which is responsible for σ-donation, is primarily located on the carbon atom and is more antibonding in character than that of CO, making it a better donor. uleth.ca

The electronic character of the 'R' group profoundly tunes the ligand's properties. For 4-(Trifluoromethoxy)benzyl isocyanide, the presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring is critical. Electron-withdrawing groups decrease the electron density on the isocyanide carbon, weakening its σ-donor capability while enhancing its π-acceptor properties. This enhancement occurs because the withdrawing group lowers the energy of the ligand's π* orbitals, making them more accessible for accepting electron density from the metal's d-orbitals in a process known as back-bonding. wikipedia.orgnih.gov

Highly fluorinated isocyanides, such as trifluoromethylisocyanide (B13736015) (CF₃NC), are exceptions to the general rule and exhibit coordination properties very similar to CO due to their strong π-acceptor nature. wikipedia.org While the -OCF₃ group in 4-(Trifluoromethoxy)benzyl isocyanide is a strong electron-withdrawing group, its effect is transmitted through the benzyl spacer, making it less extreme than a directly bound fluoroalkyl group. Nonetheless, it renders the ligand a significantly better π-acceptor compared to non-fluorinated benzyl isocyanide.

The extent of π-back-bonding can be indirectly measured by infrared (IR) spectroscopy. The stretching frequency of the C≡N bond (νC≡N) typically appears between 2165–2110 cm⁻¹ for a free isocyanide. wikipedia.org Upon coordination to a metal, if the ligand acts primarily as a σ-donor, the νC≡N frequency increases. Conversely, in complexes with significant π-back-bonding to electron-rich metals, the population of the isocyanide's π* orbitals weakens the C≡N bond, causing a decrease in the νC≡N frequency. wikipedia.org

Table 1: Comparison of Ligand Electronic Properties via IR Spectroscopy

| Ligand | ν(C≡N) or ν(C≡O) in free state (cm⁻¹) | ν(C≡N) or ν(C≡O) in complex (e.g., with Cr(CO)₅) (cm⁻¹) | Inferred Property |

|---|---|---|---|

| Carbon Monoxide (CO) | 2143 | 2070 | Strong π-acceptor |

| Phenyl Isocyanide | ~2125 | 2145 | Primarily σ-donor |

| Pentafluorophenyl Isocyanide | ~2138 | 2100 | Strong π-acceptor |

| 4-(Trifluoromethoxy)benzyl isocyanide | Est. ~2130-2140 | Est. lower than free ligand | Enhanced π-acceptor ability (vs. non-fluorinated) |

Note: Estimated values for 4-(Trifluoromethoxy)benzyl isocyanide are based on trends observed for fluorinated aryl isocyanides.

Formation of Metal-Isocyanide Complexes and their Stability

Metal-isocyanide complexes are typically synthesized via ligand substitution reactions, where a more labile ligand (like a halide, solvent molecule, or even carbon monoxide) on a metal precursor is replaced by the isocyanide. scribd.com The stability of these complexes is a function of both steric and electronic factors. The linear geometry of the M-C≡N-R bond minimizes steric hindrance, allowing for the formation of polyisocyanide complexes, even with bulky 'R' groups. wikipedia.org

The electronic stability is governed by the synergy of σ-donation from the isocyanide to the metal and π-back-donation from the metal to the isocyanide. For 4-(Trifluoromethoxy)benzyl isocyanide, its enhanced π-acceptor character makes it particularly effective at stabilizing electron-rich, low-valent transition metal centers. fu-berlin.de This is because the metal can effectively delocalize excess electron density into the low-lying π* orbitals of the isocyanide ligand. Conversely, complexes with metals in higher oxidation states, which are less capable of back-donation, are stabilized more by strong σ-donor ligands. uleth.ca

The formation of stable complexes with metals like Rhenium(I) and Technetium(I) has been demonstrated with sterically demanding fluorinated isocyanides, providing a pathway to highly reduced and low-coordinate metal species. fu-berlin.de

Radical Transformations Involving Fluorinated Isocyanides

Isocyanides are excellent radical acceptors due to the carbene-like character of the isocyanide carbon. nih.gov This reactivity is harnessed in a variety of radical cascade reactions to build complex molecular architectures.

Photoredox Radical Trifluoromethylation of Isocyanides

A significant transformation involving fluorinated isocyanides is their reaction with trifluoromethyl (CF₃) radicals, often generated under photoredox conditions. rsc.orgrsc.org In a typical reaction, a CF₃ radical adds to the terminal carbon of the isocyanide, forming a nitrogen-centered imidoyl radical intermediate. rsc.orgbeilstein-journals.orgnih.gov This highly reactive intermediate can then undergo a variety of subsequent reactions, most commonly an intramolecular cyclization onto a nearby aromatic ring or alkene to form nitrogen-containing heterocycles. rsc.orgrsc.orgresearchgate.net

For instance, ortho-functionalized phenylisocyanides can undergo a cascade cyclization upon reaction with a CF₃ radical to efficiently produce 2-trifluoromethyl-substituted quinolines, indoles, and phenanthridines. rsc.orgrsc.orgresearchgate.net This methodology is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org Although direct examples using 4-(Trifluoromethoxy)benzyl isocyanide are not prevalent in the cited literature, its structural similarity to other aryl isocyanides suggests it would be a competent substrate in such transformations. The primary addition of the CF₃ radical would lead to an imidoyl radical, which, lacking an ortho-position for direct cyclization, would require an alternative reaction pathway or intermolecular trapping.

Mechanism of Radical Generation (e.g., Electron Donor-Acceptor Complexes)

The generation of the crucial trifluoromethyl radical is often achieved through visible-light photoredox catalysis. cas.cnnih.gov Several mechanisms are employed, with one prominent pathway involving the formation of an Electron Donor-Acceptor (EDA) complex. rsc.orgrsc.org

In this mechanism, a trifluoromethyl source, such as Togni's reagent or trifluoromethyl iodide (CF₃I), forms an EDA complex with an electron donor, which can be a base or an amine. rsc.orgrsc.org Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) to generate the trifluoromethyl radical (•CF₃). nih.govrsc.org

Proposed Mechanism for Radical Generation and Reaction:

EDA Complex Formation: A CF₃ source (e.g., Togni's reagent) and an electron donor (e.g., a tertiary amine) form an EDA complex.

Photoexcitation: Visible light excites the EDA complex.

Single-Electron Transfer (SET): An electron is transferred from the donor to the CF₃ source, causing its fragmentation.

Radical Generation: This process releases the trifluoromethyl radical (•CF₃) and the radical cation of the donor.

Radical Addition: The electrophilic •CF₃ rapidly adds to the nucleophilic carbon of the isocyanide (R-N≡C) to form the imidoyl radical (R-N=C•-CF₃). beilstein-journals.org

Propagation/Termination: The imidoyl radical engages in further synthetic steps (e.g., cyclization, hydrogen atom transfer) to yield the final product. rsc.org

In some cases, aliphatic isocyanides can themselves act as the electron donor, forming a photoactive EDA complex directly with the radical precursor. nih.gov

Cross-Coupling Reactions in Fluorinated Systems

Cross-coupling reactions are powerful tools for C-C bond formation. Isocyanides, including fluorinated variants, have emerged as versatile coupling partners in various palladium-catalyzed and photoredox-catalyzed processes. acs.orgvu.nl

A common pathway in palladium catalysis is the migratory insertion of an isocyanide into a palladium-carbon (Pd-R) bond. vu.nl This step forms an imidoyl-palladium intermediate, which can then be intercepted by a nucleophile or undergo further reaction to generate diverse products. The electron-withdrawing nature of the 4-(trifluoromethoxy)benzyl group would influence the electronics of the isocyanide, potentially affecting the rate and efficiency of the migratory insertion step.

More recently, photoredox catalysis has enabled novel cross-coupling strategies. One such method involves the decarboxylative cross-coupling of carboxylic acids with isocyanides. chemistryviews.org In this process, a silver catalyst promotes the decarboxylation of a carboxylic acid to generate an alkyl or aryl radical. This radical then adds to the isocyanide carbon, forming an imidoyl radical adduct. Subsequent oxidation and protonation yield an amide product. chemistryviews.org This radical-based approach offers a complementary strategy to traditional coupling methods.

Furthermore, isonitriles can serve as precursors to alkyl radicals themselves in a decyanation process. acs.org Under photoredox conditions, isonitriles can undergo selective C–N bond cleavage to generate primary, secondary, or tertiary alkyl radicals, which can then participate in Csp³–Csp² bond formation with (hetero)arenes. acs.org This strategy allows for the functionalization of heterocycles using readily available isonitriles.

Table 2: Representative Isocyanide Reactions and Products

| Reaction Type | Isocyanide Partner | Reagent(s) | Key Intermediate | Product Class |

|---|---|---|---|---|

| Radical Cyclization rsc.org | o-vinylphenylisocyanide | Togni's reagent, Base, Light | Imidoyl radical | 2-CF₃-quinolines |

| Decarboxylative Coupling chemistryviews.org | Alkyl/Aryl Isocyanide | Carboxylic Acid, Ag₂CO₃ | Imidoyl radical | Amides |

| Migratory Insertion vu.nl | General Isocyanide | R-X, Pd catalyst | Imidoyl-palladium | Imines, Amides |

Reactivity Profile of the Trifluoromethoxy Group in Aromatic Systems

The trifluoromethoxy (OCF₃) group is a unique substituent in organic chemistry that imparts distinct electronic properties to aromatic systems like the one found in 4-(trifluoromethoxy)benzyl isocyanide. Its reactivity is a complex interplay of strong inductive effects and modest resonance contributions, which differ significantly from its non-fluorinated analogue, the methoxy (B1213986) group (OCH₃).

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The trifluoromethoxy group is a potent electron-withdrawing substituent, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. mdpi.combeilstein-journals.org This effect stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive pull of electron density away from the aromatic system through the oxygen atom. beilstein-journals.orgnih.gov

Unlike the methoxy group, which is a strong electron-donating group through resonance, the OCF₃ group's ability to donate electron density via its oxygen lone pairs is severely diminished. nih.gov This is due to two main factors:

The electron density on the oxygen atom is significantly reduced by the pull of the adjacent trifluoromethyl group. mdpi.com

The lone-pair electrons on the oxygen are drawn towards the trifluoromethyl group in an nO → σ*C–F hyperconjugative interaction. nih.gov

This electronic pull results in the OCF₃ group acting as a deactivating group in electrophilic aromatic substitution, making the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. beilstein-journals.orglibretexts.org For instance, trifluoromethoxybenzene undergoes nitration at a considerably slower rate than benzene. beilstein-journals.org

The electron-withdrawing strength of the OCF₃ group has been quantified and compared to other substituents using parameters like pKa values of substituted phenols and benzoic acids. These studies reveal that the trifluoromethoxy group is a moderately electron-withdrawing moiety, with an effect comparable to that of a chlorine atom. beilstein-journals.org It exerts a long-range effect that can significantly lower the basicity of arylmetal compounds even when located at a remote meta or para position. nih.govepfl.ch

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Nature of Electronic Effect | Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.02 | Strongly Electron-Donating (Resonance) | Strongly Activating, Ortho/Para-Directing |

| -CF₃ (Trifluoromethyl) | +0.88 | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating, Meta-Directing |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating, Ortho/Para-Directing |

| -Cl (Chloro) | +0.71 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Weakly Deactivating, Ortho/Para-Directing |

Role as a Leaving Group in Nucleophilic Substitution

The displacement of a substituent from an aromatic ring by a nucleophile, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental reaction class. For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, and a suitable leaving group must be present. libretexts.org

The trifluoromethoxy group is generally considered to be chemically and thermally stable and resistant to attack by many reagents. beilstein-journals.org Its potential to act as a leaving group in SNAr reactions is not commonly exploited and is significantly less favorable compared to halogens like fluorine or chlorine. The strength of the carbon-oxygen bond, coupled with the electronic properties of the group, makes its displacement challenging.

However, the closely related trifluoromethyl (CF₃) group, which is also strongly electron-withdrawing, has been shown to function as a leaving group in certain SNAr reactions, particularly when the aromatic ring is highly activated. acs.orgacs.org For instance, the trifluoromethyl group can be displaced from activated aromatic and heteroaromatic systems by strong nucleophiles. acs.org The SNAr mechanism requires the stabilization of a negative charge in an intermediate complex (a Meisenheimer complex). youtube.com Strong electron-withdrawing groups like -NO₂ or -CF₃ are effective at providing this stabilization, especially when positioned ortho or para to the leaving group. libretexts.org

Given the strong electron-withdrawing nature of the OCF₃ group itself, it contributes to the activation of the aromatic ring towards nucleophilic attack. However, for the OCF₃ group itself to be the leaving group, the C-O bond must be broken. This is generally a high-energy process. Research into the reactivity of aromatic trifluoromethyl compounds has shown that under specific conditions, nucleophilic attack can lead to the transformation or displacement of the CF₃ group. acs.org By analogy, while direct displacement of the OCF₃ group is rare, reactions involving this moiety in highly activated systems or under forcing conditions cannot be entirely ruled out, though it is not a conventional leaving group in the same class as halides.

Spectroscopic Characterization and Structural Analysis of 4 Trifluoromethoxy Benzylisocyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-(Trifluoromethoxy)benzyl isocyanide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive map of the hydrogen, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of 4-(Trifluoromethoxy)benzyl isocyanide is expected to exhibit distinct signals corresponding to the benzylic and aromatic protons. The benzylic protons (CH₂) adjacent to the isocyanide group are anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. stackexchange.comchemicalbook.comorgchemboulder.com The chemical shift of these protons is influenced by the electron-withdrawing nature of the isocyanide group and the aromatic ring. Based on data for similar benzyl (B1604629) derivatives, this singlet is predicted to be in the range of δ 4.5 - 4.8 ppm. rsc.orgyoutube.com

The aromatic protons on the para-substituted benzene (B151609) ring will present as a typical AA'BB' system, appearing as two distinct doublets. The protons ortho to the trifluoromethoxy group (H-2 and H-6) are expected to resonate at a different chemical shift compared to the protons meta to this group (H-3 and H-5). The electron-withdrawing trifluoromethoxy group will deshield the ortho protons to a greater extent.

Predicted ¹H NMR Data for 4-(Trifluoromethoxy)benzyl isocyanide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to -OCH₂NC) | ~ 7.40 | d |

| Ar-H (ortho to -OCF₃) | ~ 7.20 | d |

| -CH₂- | ~ 4.65 | s |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and has not been experimentally verified for 4-(Trifluoromethoxy)benzyl isocyanide.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The isocyanide carbon (-N≡C) has a characteristic chemical shift that is distinct from nitrile carbons, typically appearing in the range of 155-165 ppm. organicchemistrydata.orgucl.ac.uk The benzylic carbon (CH₂) is expected to resonate in the region of 45-55 ppm. oregonstate.edulibretexts.org

The aromatic carbons will show distinct signals based on their substitution. The carbon attached to the trifluoromethoxy group (C-4) and the carbon of the trifluoromethyl group itself will exhibit characteristic shifts and couplings with fluorine. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for 4-(Trifluoromethoxy)benzyl isocyanide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N≡C | ~ 160 |

| -OCF₃ | ~ 121 (q, ¹JCF ≈ 257 Hz) |

| C-O | ~ 149 |

| C-CH₂NC | ~ 135 |

| Ar-C (ortho to -OCH₂NC) | ~ 130 |

| Ar-C (ortho to -OCF₃) | ~ 121 |

| -CH₂- | ~ 50 |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and has not been experimentally verified for 4-(Trifluoromethoxy)benzyl isocyanide.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for probing fluorine-containing compounds. The trifluoromethoxy group (-OCF₃) on the aromatic ring will give rise to a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of the -OCF₃ group is typically found in a specific region, which can be influenced by the electronic nature of the rest of the molecule. For a 4-(trifluoromethoxy)phenyl group, the chemical shift is expected to be around -58 ppm relative to CFCl₃. rsc.orgspectrabase.comnih.govwikipedia.org

Predicted ¹⁹F NMR Data for 4-(Trifluoromethoxy)benzyl isocyanide

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -58 | s |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and has not been experimentally verified for 4-(Trifluoromethoxy)benzyl isocyanide.

Multi-dimensional NMR Techniques for Complex Structural Elucidation

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons in the AA'BB' system.

HSQC: An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the benzylic CH₂ and the aromatic C-H carbons. nih.gov

HMBC: An HMBC experiment would reveal long-range correlations (2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity of the benzyl group to the aromatic ring and the isocyanide group, as well as the position of the trifluoromethoxy group. For instance, correlations would be expected between the benzylic protons and the isocyanide carbon, as well as the ipso- and ortho-carbons of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying key functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 4-(Trifluoromethoxy)benzyl isocyanide is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most diagnostic absorption is that of the isocyanide (-N≡C) stretching vibration. This band is typically strong and sharp, appearing in the region of 2110-2165 cm⁻¹. nih.govwikipedia.org Its position can be subtly influenced by the electronic effects of the substituent on the benzyl group.

The trifluoromethoxy group (-OCF₃) exhibits strong C-F stretching absorptions, typically in the range of 1250-1050 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Predicted FT-IR Data for 4-(Trifluoromethoxy)benzyl isocyanide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Isocyanide (-N≡C) Stretch | 2150 - 2130 | Strong, Sharp |

| C-F Stretch (-OCF₃) | 1250 - 1050 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1610, 1510 | Medium to Weak |

| Benzylic C-H Stretch | 2950 - 2850 | Medium |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and has not been experimentally verified for 4-(Trifluoromethoxy)benzyl isocyanide. The FT-IR spectrum of the related benzyl isocyanide shows a strong absorption at approximately 2150 cm⁻¹, supporting the predicted range for the target molecule. ucl.ac.uknih.govnih.gov

Raman Spectroscopy, particularly for C≡N Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For 4-(trifluoromethoxy)benzyl isocyanide, the most characteristic vibration is the stretching of the isocyanide (C≡N) group.

The C≡N stretching vibration in isocyanides typically appears in a distinct region of the Raman spectrum, generally between 2100 cm⁻¹ and 2180 cm⁻¹. nih.govmsu.edu This frequency is sensitive to the electronic environment of the isocyanide functional group. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring is expected to influence the C≡N bond strength and, consequently, its stretching frequency. Electron-withdrawing substituents tend to increase the triple bond character of the isocyanide group, which would shift the Raman band to a higher wavenumber compared to unsubstituted benzyl isocyanide.

In the absence of experimental data for 4-(trifluoromethoxy)benzyl isocyanide, a comparative analysis with related compounds is instructive. For instance, the C≡N stretching frequency in various alkyl isocyanides has been observed to shift based on the polarity of their environment. nih.gov While solvent effects are relevant for solution-phase measurements, the electronic effects of substituents on the aromatic ring are intrinsic to the molecule's vibrational spectrum in any state.

Table 1: Predicted Raman Data for the C≡N Vibration in 4-(Trifluoromethoxy)benzylisocyanide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C≡N Stretch | 2130 - 2160 | Strong |

Note: The values in this table are predictive and based on typical ranges for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org For 4-(trifluoromethoxy)benzyl isocyanide, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 202.0474, corresponding to the protonated molecule [C₉H₆F₃NO + H]⁺. Depending on the solvent system and additives, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. uni.lu

Under conditions that induce in-source fragmentation or in tandem MS/MS experiments, characteristic fragmentation patterns would emerge. nih.govbohrium.com A likely fragmentation pathway would involve the loss of the isocyanide group or cleavage at the benzylic position.

For analysis by GC-MS, the compound must be sufficiently volatile and thermally stable. Assuming 4-(trifluoromethoxy)benzyl isocyanide meets these criteria, GC-MS with electron ionization (EI) would provide a detailed mass spectrum characterized by more extensive fragmentation than ESI. The molecular ion peak (M⁺) at m/z 201.0396 would be expected, although its intensity might be low depending on its stability under EI conditions.

The fragmentation pattern in EI-MS would likely be dominated by the formation of the stable tropylium (B1234903) ion or substituted tropylium ion, a common feature for benzyl-containing compounds. Key fragment ions would be anticipated from the cleavage of the C-C bond between the methylene (B1212753) group and the isocyanide, as well as from the loss of the trifluoromethoxy group or its fragments. The analysis of regioisomeric N-bromodimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine by GC-MS has shown that while major fragment ions are common across isomers, some low-intensity ions can be unique to specific substitution patterns, which could be applicable to the analysis of derivatives of 4-(trifluoromethoxy)benzyl isocyanide. researchgate.net

Table 2: Predicted Key Mass Fragments for 4-(Trifluoromethoxy)benzylisocyanide in GC-MS (EI)

| m/z | Predicted Fragment |

| 201 | [M]⁺ |

| 172 | [M - CNH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 116 | [M - OCF₃]⁺ |

Note: These predicted fragments are based on general principles of mass spectrometry and data from similar compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For 4-(trifluoromethoxy)benzyl isocyanide, with the molecular formula C₉H₆F₃NO, the theoretical exact mass can be calculated. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chemrxiv.orglcms.cz

Table 3: Theoretical Exact Mass Data for 4-(Trifluoromethoxy)benzylisocyanide

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

| C₉H₆F₃NO | [M]⁺ | 201.03960 |

| C₉H₆F₃NO | [M+H]⁺ | 202.04743 |

| C₉H₆F₃NO | [M+Na]⁺ | 224.02937 |

Note: These are calculated theoretical values.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

To date, a single-crystal X-ray diffraction structure for 4-(trifluoromethoxy)benzyl isocyanide has not been reported in the surveyed literature. However, based on the known structures of related compounds such as benzyl isocyanide, certain structural features can be predicted. nih.gov

Table 4: Predicted Crystallographic Parameters for 4-(Trifluoromethoxy)benzylisocyanide

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths (Å) | C-O: ~1.36, C-F: ~1.33, C≡N: ~1.17 |

| Key Bond Angles (°) | C-N-C: ~178-180 |

Note: These predictions are based on typical values for organic compounds and data from structurally similar molecules.

Analysis of Bond Geometries and Non-Covalent Interactions

A detailed analysis of the molecular structure of 4-(trifluoromethoxy)benzyl isocyanide and its derivatives through single-crystal X-ray diffraction is crucial for a comprehensive understanding of their chemical behavior and potential applications. However, publicly accessible crystallographic data for 4-(trifluoromethoxy)benzyl isocyanide is not currently available. Therefore, the following analysis is based on established principles of chemical bonding and non-covalent interactions, drawing parallels with structurally related compounds.

Expected Bond Geometries

The geometry of 4-(trifluoromethoxy)benzyl isocyanide is dictated by the spatial arrangement of its constituent atoms and the nature of the chemical bonds between them. Key geometric parameters include bond lengths, bond angles, and dihedral angles. While precise experimental values for the target molecule are not available, theoretical calculations and data from similar structures, such as benzyl isocyanide and other substituted aromatic compounds, can provide valuable estimations.

Data Table: Predicted Bond Geometries in 4-(Trifluoromethoxy)benzyl isocyanide

| Bond/Angle | Atoms Involved | Predicted Value (Å or °) | Notes |

| Bond Lengths | |||

| C≡N | Isocyanide C, N | ~1.17 Å | Typical length for a carbon-nitrogen triple bond in isocyanides. |

| N–CH₂ | Isocyanide N, Benzyl C | ~1.47 Å | Standard single bond length between an sp-hybridized nitrogen and an sp³-hybridized carbon. |

| C–H (benzyl) | Benzyl CH₂, H | ~1.09 Å | Average C-H bond length in a methylene group. |

| C–C (aromatic) | Phenyl Ring Carbons | ~1.39 Å | Average bond length within the benzene ring, indicating aromatic character. |

| C–O | Aromatic C, Oxygen | ~1.36 Å | Expected length for an aryl ether bond. |

| O–CF₃ | Oxygen, Carbon | ~1.43 Å | Typical C-O single bond length. |

| C–F | Carbon, Fluorine | ~1.35 Å | Characteristic C-F bond length in a trifluoromethyl group. |

| Bond Angles | |||

| C–N≡C | Benzyl C, N, Isocyanide C | ~178-180° | The isocyanide group is nearly linear. |

| N–CH₂–C(aromatic) | Isocyanide N, Benzyl C, Aromatic C | ~109.5° | Tetrahedral geometry around the benzylic carbon. |

| C–O–C | Aromatic C, O, CF₃ C | ~118° | The angle in the ether linkage, influenced by the steric bulk of the trifluoromethyl group. |